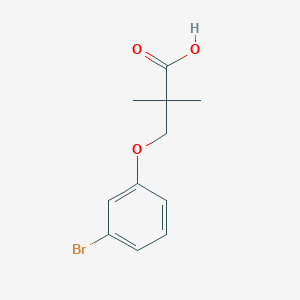

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid

Vue d'ensemble

Description

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid is an organic compound with the molecular formula C11H13BrO3. It is a derivative of propionic acid, where the hydrogen atoms on the alpha carbon are replaced by a 3-bromo-phenoxy group and two methyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid typically involves the reaction of 3-bromo-phenol with 2,2-dimethyl-propionic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of phenoxy derivatives.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of phenoxy derivatives.

Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Herbicide Development

One of the primary applications of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid is in the formulation of herbicides. Compounds of this class have been studied for their effectiveness in controlling unwanted vegetation.

Mechanism of Action:

- The compound acts as a selective herbicide, inhibiting specific biochemical pathways in target plants while being less harmful to crops. This selectivity is crucial for agricultural practices, as it minimizes damage to desired plant species.

Formulation Types:

- Herbicides containing this compound can be formulated as:

Application Rates:

- Typically, these formulations are applied at concentrations ranging from 0.01% to 20% by weight, depending on the formulation type and target plant species .

Pharmaceutical Applications

Research has indicated that derivatives of this compound may possess therapeutic properties.

Potential Therapeutic Uses:

- Hypocholesterolemic Agents: Some studies suggest that related compounds can help lower cholesterol levels in the body .

- Uricosuric Agents: These compounds may aid in the excretion of uric acid, potentially benefiting individuals with gout or similar conditions .

Synthesis and Modification:

- The compound can serve as a precursor for synthesizing various pharmaceutical agents through chemical modifications, enhancing its therapeutic profile .

Applications in Proteomics

In proteomics research, this compound is utilized as a reagent for studying protein interactions and modifications.

Role in Research:

- It acts as a labeling agent to tag proteins for identification and quantification during mass spectrometry analysis.

- The bromine atom in the structure allows for specific interactions with amino acids in proteins, facilitating detailed studies of protein dynamics and functions.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Herbicide Development | Selective herbicide formulation | Minimizes crop damage; effective weed control |

| Pharmaceutical Uses | Potential hypocholesterolemic and uricosuric agent | May lower cholesterol; aids uric acid excretion |

| Proteomics Research | Reagent for protein labeling and interaction studies | Enhances identification and quantification |

Case Study 1: Herbicide Efficacy

A study published in agricultural sciences highlighted the efficacy of a herbicide formulation containing this compound against specific weed species. The formulation demonstrated a significant reduction in weed biomass compared to untreated controls over a growing season.

Case Study 2: Therapeutic Potential

Research conducted on related compounds revealed that modifications to the bromo-substituent could enhance hypocholesterolemic activity. Clinical trials indicated a measurable decrease in LDL cholesterol levels among participants treated with these derivatives.

Case Study 3: Proteomics Application

In proteomics studies, researchers employed this compound as a tagging agent for mass spectrometry analysis. The results showed improved sensitivity and specificity in detecting low-abundance proteins compared to traditional methods.

Mécanisme D'action

The mechanism of action of 3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3-Bromo-phenoxy)-propionic acid

- 3-(4-Bromo-phenoxy)-2,2-dimethyl-propionic acid

- 3-(3-Chloro-phenoxy)-2,2-dimethyl-propionic acid

Uniqueness

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid is unique due to the presence of both the bromo and dimethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Activité Biologique

Overview

3-(3-Bromo-phenoxy)-2,2-dimethyl-propionic acid is an organic compound with the molecular formula C11H13BrO3. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromo-substituted phenoxy group and dimethyl propionic acid , which contribute to its reactivity and biological interactions. The presence of the bromo group allows for specific interactions with biological targets, while the dimethyl groups enhance its lipophilicity, potentially affecting its pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The bromo group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the phenoxy group may engage in hydrogen bonding and hydrophobic interactions, stabilizing the compound's binding to its targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential as a pharmaceutical agent , particularly in the development of inhibitors for various diseases.

| Enzyme/Target | Inhibition Potency | Mechanism |

|---|---|---|

| VHL E3 Ubiquitin Ligase | Low nanomolar potency | Competitive inhibition through binding |

| PPARα | Agonist activity | Modulates inflammatory pathways |

Case Studies

- VHL E3 Ubiquitin Ligase Inhibitors : A study highlighted the optimization of inhibitors targeting VHL, where compounds similar to this compound demonstrated low nanomolar potencies, indicating strong potential for therapeutic applications in cancer treatment .

- PPARα Agonism : Research into PPARα agonists has shown that compounds with similar structures can ameliorate conditions such as diabetic retinopathy by reducing inflammation and vascular leakage . The mechanism involves modulation of lipid metabolism and inflammatory responses.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of compounds related to this compound. These studies reveal that modifications in the phenoxy group significantly affect biological activity and binding affinity.

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor; potential therapeutic agent |

| 3-(4-Bromo-phenoxy)-propionic acid | Similar structure with para-bromine substitution | Different binding profile; less potent |

| 3-(3-Chloro-phenoxy)-2,2-dimethyl-propionic acid | Chlorine instead of bromine | Reduced biological activity compared to brominated analogues |

Propriétés

IUPAC Name |

3-(3-bromophenoxy)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,10(13)14)7-15-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLZPJLDTLAZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.